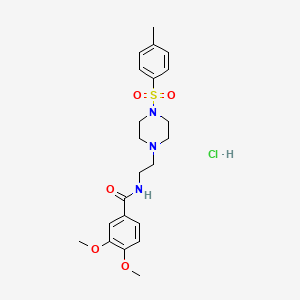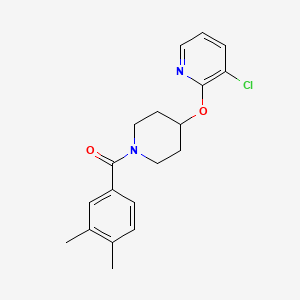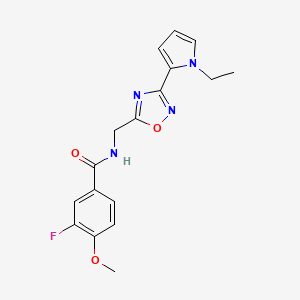![molecular formula C10H16O6S B2717712 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid CAS No. 2139961-34-3](/img/structure/B2717712.png)
2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid is a chemical compound with the molecular formula C11H10O6S. It is also known as DMTS or 4-Thiopheneacetic acid, 3-methoxy-3-oxo-, γ-lactone. It is a lactone derivative of 4-thiopheneacetic acid and has been used in various scientific research studies due to its unique properties. In
Mécanisme D'action
The exact mechanism of action of 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes.
Biochemical and Physiological Effects:
2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells. It has also been shown to have anti-inflammatory activity, which may be beneficial in reducing inflammation in various diseases. It has also been shown to have antitumor activity, which may be beneficial in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid in lab experiments is its unique properties, which make it a useful starting material for the synthesis of other compounds with potential biological activities. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid in scientific research. One possible direction is the synthesis of new derivatives of this compound with improved biological activities. Another possible direction is the investigation of the mechanism of action of this compound in more detail. Additionally, this compound may have potential applications in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid involves the reaction of 4-thiopheneacetic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to form the lactone derivative. The reaction scheme is shown below:
Applications De Recherche Scientifique
2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid has been used in various scientific research studies due to its unique properties. It has been shown to have antimicrobial, anticancer, and antifungal activities. It has also been used as a starting material for the synthesis of other compounds with potential biological activities.
Propriétés
IUPAC Name |
2-[(1,1-dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6S/c1-16-10(13)8(9(11)12)6-7-2-4-17(14,15)5-3-7/h7-8H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQMRSOBEIIAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCS(=O)(=O)CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2717630.png)
![N-(4-chlorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2717632.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2717633.png)


![N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2717637.png)


![2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2717641.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2717643.png)

![6,8-Dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2717649.png)
![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717650.png)
![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717651.png)